

Technical Guide: 3-Bromo-2-methylbut-1-ene (CAS 51872-48-1)

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Compound of Interest

Compound Name: 3-Bromo-2-methylbut-1-ene

Cat. No.: B3053196

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylbut-1-ene, with the CAS registry number 51872-48-1, is a valuable vinyl halide intermediate in organic synthesis.^{[1][2]} Its structure, featuring a bromine atom attached to a carbon-carbon double bond, makes it a versatile reagent for the formation of carbon-carbon and carbon-heteroatom bonds.^[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights relevant to research and development in the pharmaceutical and chemical industries.

Physicochemical Properties

While specific experimental data for **3-Bromo-2-methylbut-1-ene** is not widely reported, its fundamental properties have been computed and are summarized below. For comparison, experimentally determined properties of its isomers are also provided.

Property	Value (for 3-Bromo-2-methylbut-1-ene)	Reference
CAS Number	51872-48-1	[1]
Molecular Formula	C ₅ H ₉ Br	[1][2]
Molecular Weight	149.03 g/mol	[1][2]
IUPAC Name	3-bromo-2-methylbut-1-ene	[1]
Synonyms	1-Butene, 3-bromo-2-methyl-	[2]

Isomer Properties	Boiling Point (°C)	Density (g/mL)	Refractive Index (n _{20/D})	Reference
1-Bromo-3-methyl-2-butene	82-83 @ 150 mmHg	1.270	1.4890-1.4910	
2-Bromo-3-methyl-2-butene	40 @ 75 mmHg	1.284 @ 25°C	1.474	

Synthesis of 3-Bromo-2-methylbut-1-ene

The synthesis of **3-Bromo-2-methylbut-1-ene** can be approached through several routes, primarily involving the bromination of an alkene precursor.

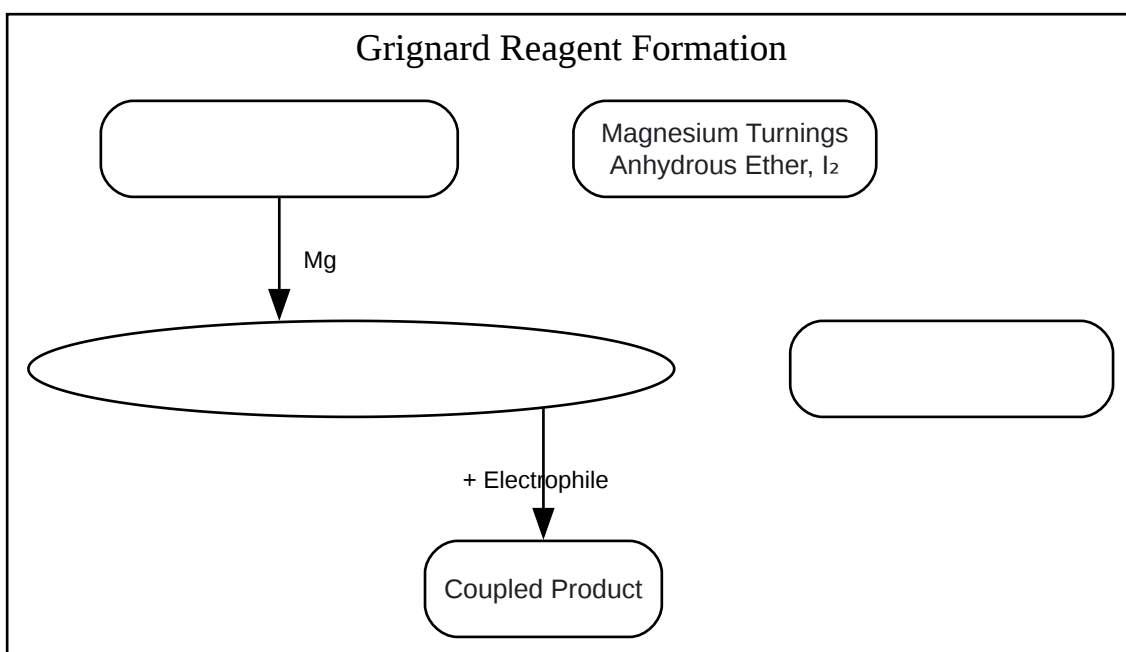
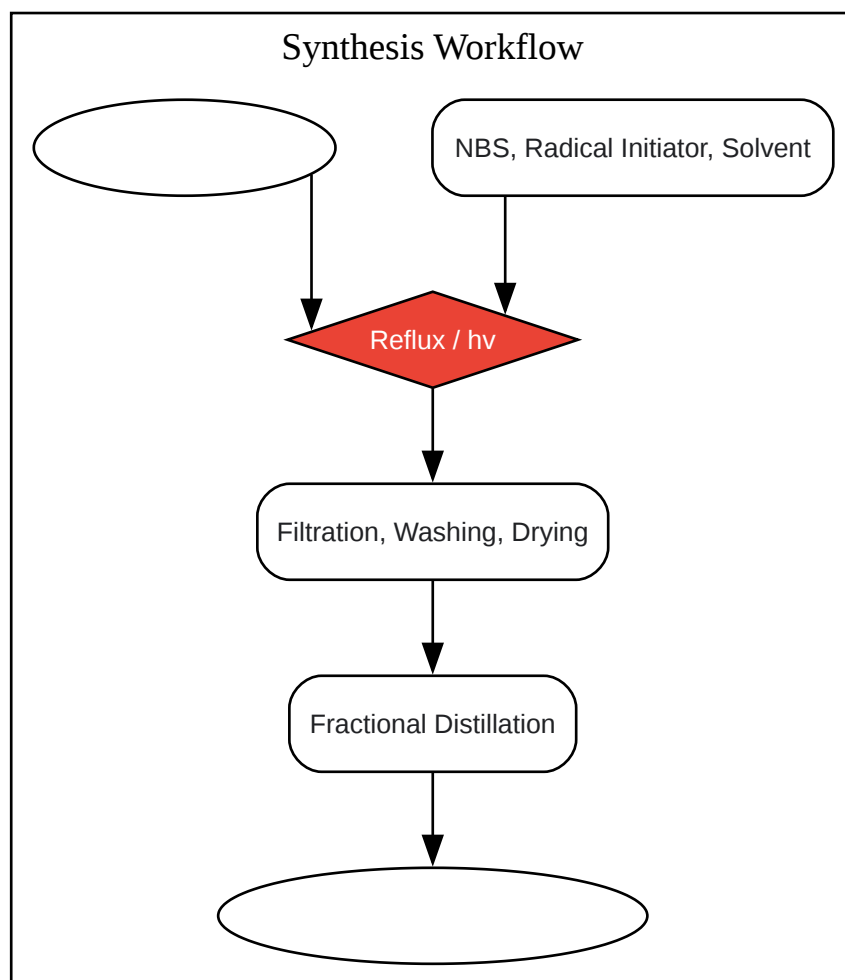
Allylic Bromination of 2-Methyl-1-butene

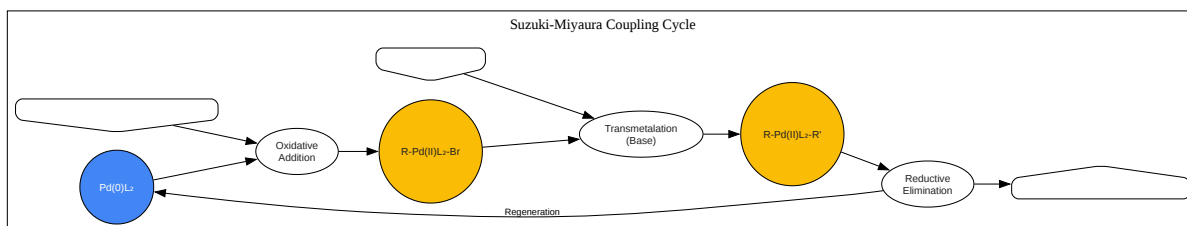
A common method for introducing a bromine atom at an allylic position is through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator.

Experimental Protocol:

- Materials: 2-methyl-1-butene, N-bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable non-polar solvent (e.g., carbon tetrachloride).
- Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-butene in the chosen solvent.
- Add N-bromosuccinimide and a catalytic amount of the radical initiator to the flask.
- Heat the reaction mixture to reflux. The reaction can be initiated by light if a photolytic initiator is used.
- Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Filter off the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation to yield **3-Bromo-2-methylbut-1-ene**.





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References

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- 2. guidechem.com [guidechem.com]
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